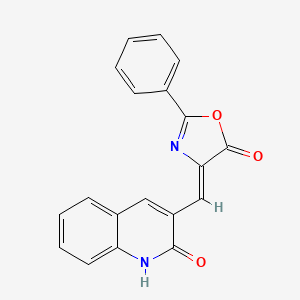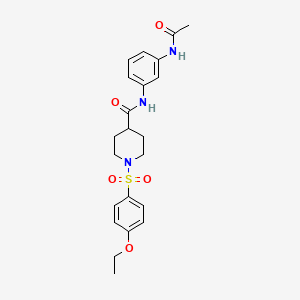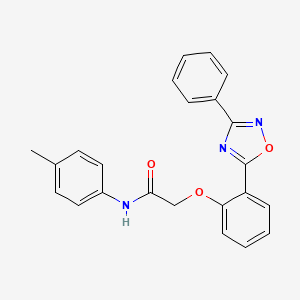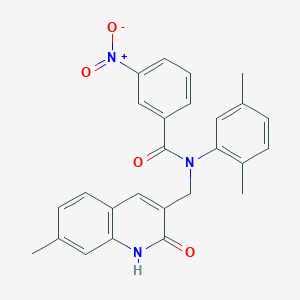
3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known by its chemical name, TAK-659, and has been studied extensively for its mechanism of action and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide involves the inhibition of several kinases, including BTK, FLT3, and JAK3. These kinases are involved in various cellular signaling pathways and are known to play a role in the development of several diseases, including cancer and autoimmune disorders. By inhibiting these kinases, this compound can disrupt these signaling pathways and prevent the progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against several kinases, including BTK, FLT3, and JAK3. Inhibition of these kinases can lead to several biochemical and physiological effects, including the suppression of immune responses, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. These effects make this compound a promising candidate for the development of new drugs for the treatment of cancer and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide is its potent inhibitory activity against several kinases. This makes it a promising candidate for the development of new drugs for the treatment of cancer and autoimmune disorders. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its toxicity, which can limit its use in vivo. Additionally, the synthesis method for this compound can be challenging, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research on 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide. One direction is to explore its potential applications in the treatment of specific types of cancer and autoimmune disorders. Another direction is to optimize the synthesis method for this compound to improve its yield and purity. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound, both in vitro and in vivo. Finally, the development of new drugs based on the structure of this compound is an exciting area of research that has the potential to revolutionize the treatment of cancer and autoimmune disorders.
Synthesemethoden
The synthesis of 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide involves several steps. The starting material for the synthesis is 2-ethoxy-5-nitrobenzenesulfonamide, which is reacted with 4-fluoroaniline to form 2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)aniline. This intermediate is then reacted with 3-chlorobenzoyl chloride to form the final product, this compound. The synthesis method has been optimized to produce high yields of the compound, and the purity of the final product has been confirmed using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide has been studied extensively for its potential applications in the development of new drugs. This compound has been shown to have potent inhibitory activity against several kinases, including BTK, FLT3, and JAK3. These kinases are involved in various cellular signaling pathways and are known to play a role in the development of several diseases, including cancer and autoimmune disorders. Therefore, this compound has the potential to be used as a therapeutic agent for the treatment of these diseases.
Eigenschaften
IUPAC Name |
3-chloro-N-[2-ethoxy-5-[(4-fluorophenyl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4S/c1-2-29-20-11-10-18(30(27,28)25-17-8-6-16(23)7-9-17)13-19(20)24-21(26)14-4-3-5-15(22)12-14/h3-13,25H,2H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIVBKZDLRCSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7711092.png)










